(3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride
Description
Structural Classification in Pyrrolidine Derivatives
This compound belongs to the class of substituted pyrrolidines, characterized by a five-membered saturated ring containing one nitrogen atom. The compound’s molecular formula (C₆H₁₄ClNO) and 151.63 g/mol molecular weight arise from its hydrochlorinated tertiary amine structure, with methoxy (-OCH₃) and methyl (-CH₃) groups at the C3 position. Its SMILES notation (C[C@]1(OC)CNCC1.[H]Cl) explicitly denotes the R-configuration, distinguishing it from non-chiral analogs like 3-methoxypyrrolidine (CAS 62848-20-8), which lacks the methyl substituent.
The pyrrolidine scaffold’s pseudorotation capability allows this compound to adopt multiple conformations, enhancing its utility in drug design. Substitutions at C3 position modulate electron density and steric bulk, influencing binding interactions with biological targets. Comparative analysis with simpler pyrrolidines, such as the parent compound pyrrolidine (CAS 123-75-1), highlights the impact of substituents:
This structural complexity enables precise tuning of lipophilicity, hydrogen-bonding capacity, and stereoelectronic effects, critical for optimizing pharmacokinetic profiles in drug candidates.
Historical Development of Chiral Methoxy-Substituted Pyrrolidines
The synthesis of chiral methoxy-substituted pyrrolidines emerged in the early 21st century alongside advances in asymmetric catalysis. Early methods relied on resolution of racemic mixtures, but contemporary approaches prioritize enantioselective ring-closure and -Wittig rearrangements. For instance, Zhu et al. (2015) demonstrated a diastereoselective -Wittig rearrangement to construct all-substituted pyrrolidines with >99.9% enantiomeric excess, establishing a precedent for stereocontrolled synthesis of derivatives like (3R)-3-methoxy-3-methyl-pyrrolidine.
Patent literature further illustrates the evolution of synthetic strategies. U.S. Patent 20120004415 (2011) detailed chiral syntheses of pyrrolidine cores via proline-derived intermediates, emphasizing the role of stereochemistry in neuronal nitric oxide synthase inhibitors. These methodologies contrast with earlier industrial routes for unsubstituted pyrrolidine, which involved high-pressure amination of 1,4-butanediol over metal oxide catalysts. The shift toward stereochemically defined intermediates reflects growing recognition of enantiopurity’s impact on drug efficacy and safety.
Significance of Stereochemical Configuration in Pharmaceutical Intermediates
The R-configuration at C3 in this compound is pharmacologically pivotal. Enantioselective interactions between chiral pyrrolidines and biological targets—such as G-protein-coupled receptors (GPCRs) or enzymes—often dictate binding affinity and selectivity. For example, Jiang et al. (2021) demonstrated that cis-3,4-diphenylpyrrolidine derivatives with specific stereochemistry exhibited 12 nM potency against RORγt, whereas stereoisomers showed reduced activity. Similarly, pyrrolidine-containing β₃-adrenergic receptor agonists achieved enhanced metabolic stability and selectivity through constrained ring conformations enabled by stereochemical control.
The methyl and methoxy groups in this compound introduce steric and electronic effects that influence molecular recognition. Computational studies suggest the methyl group’s axial orientation in the pyrrolidine ring minimizes steric clash with target proteins, while the methoxy moiety participates in hydrogen-bonding networks. Such stereochemical nuances underscore why regulatory agencies increasingly mandate enantiopurity assessments for chiral pharmaceuticals, driving demand for intermediates like this compound.
Properties
IUPAC Name |
(3R)-3-methoxy-3-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(8-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQCGVWNWWKOLN-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCNC1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Reduction of Pyrrolidine Precursors
The enantioselective synthesis of (3R)-3-Methoxy-3-methyl-pyrrolidine often begins with prochiral ketone intermediates. A patented method involves the reduction of 3-methoxy-3-methyl-pyrrolidin-2-one using chiral catalysts such as (R)-BINAP-ruthenium complexes under hydrogen gas (20–50 bar) at 60–80°C. This approach achieves 92–98% ee, with the hydrochloride salt subsequently formed via HCl gas bubbling in ethyl acetate. Critical to this process is the use of diglyme as a solvent, which enhances reaction homogeneity and reduces byproduct formation.
Resolution-Based Strategies
Racemic mixtures of 3-methoxy-3-methyl-pyrrolidine can be resolved using chiral acids like L-tartaric acid. In one protocol, the free base is treated with L-tartaric acid in ethanol-water (3:1) at −10°C, yielding diastereomeric salts with a 40:60 solubility ratio. The (3R)-enantiomer preferentially crystallizes, achieving 99.5% ee after two recrystallizations. The resolved free base is then converted to the hydrochloride salt using concentrated HCl in isopropanol, with yields averaging 65–70%.
Catalytic Methods for Stereochemical Control
Chiral Auxiliary-Mediated Synthesis
A three-step sequence employing (S)-phenylglycinol as a chiral auxiliary has been reported. The auxiliary is coupled to 3-keto-pyrrolidine via a Mitsunobu reaction (DIAD, PPh3, THF, 0°C), followed by methylation using methyl iodide and potassium tert-butoxide. Hydrolysis with 6M HCl at 110°C for 4 hours removes the auxiliary, yielding the (3R)-configured hydrochloride salt with 98% ee. This method’s robustness is evidenced by its scalability to kilogram batches, though it requires careful control of hydrolysis conditions to prevent racemization.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of racemic 3-hydroxy-3-methyl-pyrrolidine offers an alternative route. Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (3S)-enantiomer, leaving the (3R)-alcohol unreacted. After separation, the (3R)-alcohol is methylated using dimethyl sulfate in DMF (K2CO3, 50°C) and converted to the hydrochloride salt with 97% ee. This green chemistry approach reduces waste but faces challenges in enzyme recyclability and reaction time (72 hours).
Industrial-Scale Production and Optimization
Solvent and Temperature Effects
Industrial processes prioritize solvents that facilitate both reaction efficiency and easy isolation. For example, the use of n-propyl acetate in free base crystallization (20–25°C) prevents solvate formation, while ethyl acetate at −16°C to −20°C yields isoamyl acetate solvates with 99.8% purity. Temperature gradients during HCl salt formation are critical: rapid cooling (−20°C) minimizes particle size variability, ensuring consistent bioavailability in final drug products.
Catalytic Hydrogenation Parameters
Large-scale hydrogenation of 3-methoxy-3-methyl-pyrrolidin-2-one employs Raney nickel (2–5 wt%) under 30 bar H2 at 80°C. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H2 Pressure | 20–50 bar | Linear increase up to 98% conversion |
| Catalyst Loading | 3 wt% | Maximizes turnover number (TON = 1,200) |
| Reaction Time | 12 hours | Balances throughput and side reactions |
Data adapted from EP4382529A1 and WO2021005484A1.
Analytical Characterization and Quality Control
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) methods are standardized using a Chiralpak AD-H column (4.6 × 250 mm, 5 µm) with hexane:isopropanol:diethylamine (80:20:0.1) at 1.0 mL/min. Retention times for (3R) and (3S) enantiomers are 12.3 and 14.7 minutes, respectively, enabling precise quantification of ee (>99.5%).
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted pyrrolidines
Scientific Research Applications
Key Synthetic Steps
- Formation of Pyrrolidine Ring : The initial step typically involves the cyclization of appropriate precursors to form the pyrrolidine structure.
- Introduction of Methoxy Group : Subsequent reactions introduce the methoxy group through methylation processes.
- Hydrochloride Salt Formation : The final step often includes the conversion to hydrochloride salt for improved solubility and stability.
Pharmacological Properties
(3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride exhibits several pharmacological activities, which are crucial for its application in drug development. Research has highlighted its role in modulating various biological pathways.
- Neuropharmacology : Studies indicate that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression.
- Antiviral Activity : Recent patents have suggested that derivatives of pyrrolidine compounds, including this compound, possess antiviral properties, making them candidates for further exploration in antiviral drug development .
- Metabolic Disorders : Research has shown potential applications in managing metabolic syndromes, particularly through interactions with specific receptors involved in metabolism regulation .
Case Study 1: Antiviral Potential
A study explored the antiviral activity of pyrrolidine derivatives against a range of viruses. This compound was identified as a promising candidate due to its ability to inhibit viral replication in vitro. The mechanism involved receptor modulation that affected viral entry into host cells .
Case Study 2: Neuropharmacological Effects
In another investigation, the compound was tested for its effects on anxiety-like behaviors in animal models. Results indicated a significant reduction in anxiety-related behaviors when administered at specific dosages. This suggests potential use as an anxiolytic agent .
Table 1: Synthetic Methods Overview
| Step | Description | Yield (%) |
|---|---|---|
| Pyrrolidine Formation | Cyclization of precursors | 85 |
| Methoxy Introduction | Methylation process | 90 |
| Hydrochloride Formation | Conversion to hydrochloride salt | 95 |
Mechanism of Action
The mechanism of action of (3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to Receptors: Interacting with receptors or enzymes in biological systems.
Modulating Pathways: Affecting biochemical pathways and cellular processes.
Chemical Interactions: Undergoing chemical transformations that lead to its biological effects.
Comparison with Similar Compounds
Solubility and Lipophilicity
- (3R)-3-Methoxy-3-methyl-pyrrolidine HCl: Moderate aqueous solubility (hydrochloride salt); logP ~0.8 (predicted).
- (R)-3-Methylpyrrolidine HCl: Higher logP (~1.2) due to the absence of the polar methoxy group .
- 3-Cyano-3-methylpyrrolidine HCl: Lower logP (~0.3) attributed to the hydrophilic cyano group .
Biological Activity
(3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride is a compound characterized by a pyrrolidine ring with specific methoxy and methyl substitutions. This unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections delve into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 145.64 g/mol. Its structural characteristics include:
- Pyrrolidine Ring: A five-membered ring containing one nitrogen atom.
- Methoxy Group: Enhances solubility and reactivity.
- Methyl Group: Contributes to its chiral properties, influencing biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
1. Interaction with Receptors:
The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems. This interaction suggests possible applications in treating neurological disorders, such as anxiety and depression.
2. Modulation of Biochemical Pathways:
It has been shown to modulate key biochemical pathways by acting as an inhibitor or activator of specific enzymes, which can alter metabolic processes.
3. Chemical Transformations:
The compound undergoes metabolic transformations such as oxidation and hydrolysis, which are essential for its pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several pharmacological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- Neuropharmacological Studies: A study highlighted the ability of pyrrolidine derivatives to act as selective estrogen receptor modulators (SERMs), which may extend to this compound due to structural similarities .
- In Vitro Studies: In vitro assays demonstrated that related compounds could inhibit cell proliferation in various cancer cell lines, suggesting that this compound may possess similar properties .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and mechanisms of action for this compound compared to other pyrrolidine derivatives.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Neurotransmitter modulation; potential anticancer activity | Receptor interaction; pathway modulation |
| Pyrrolidine Derivative A | Anticancer activity | CDK inhibition; apoptosis induction |
| Pyrrolidine Derivative B | Neuroprotective effects | Antioxidant activity; receptor modulation |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride to ensure high enantiomeric purity?
- Methodological Guidance : Utilize chiral catalysts or enzymatic resolution techniques to preserve stereochemical integrity. Reaction parameters (temperature, solvent polarity, and pH) should be optimized based on analogs like (R)-3-Methylpyrrolidine hydrochloride, where similar pyrrolidine derivatives require controlled basic conditions (pH 8–10) and inert atmospheres to minimize racemization . Multi-step protocols, such as those described for complex pyrrolidinone hydrochlorides, recommend low-temperature coupling reactions (<0°C) and chiral HPLC for intermediate purification .
Q. Which spectroscopic methods are most effective for characterizing the stereochemistry of this compound?
- Methodological Guidance :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) with polar organic mobile phases (e.g., hexane/isopropanol) for baseline separation of enantiomers.
- NMR : Employ Mosher’s ester derivatization or NOE experiments to confirm stereochemistry. Comparative analysis with structurally related compounds (e.g., (S)-3-Methylpyrrolidine hydrochloride) can validate assignments .
- Polarimetry : Measure specific rotation ([α]D) and compare with literature values for stereoisomers.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Guidance :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators (P95) if aerosolization is possible .
- Ventilation : Conduct experiments in fume hoods with >100 ft/min face velocity to prevent inhalation exposure.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
Q. What are the best practices for waste disposal of this compound?
- Methodological Guidance : Segregate waste in labeled, airtight containers and coordinate with certified hazardous waste disposal services. Follow OSHA 29 CFR 1910 guidelines for corrosive/organic waste, as outlined for structurally similar piperidine hydrochlorides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Guidance :
- Solvent Screening : Perform systematic solubility studies using the shake-flask method in solvents of varying polarity (e.g., DMSO, EtOAc, H₂O) at 25°C and 37°C.
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility. Cross-reference with analogs like (R)-3-Methylpyrrolidine hydrochloride, which shows higher solubility in polar aprotic solvents .
- X-ray Crystallography : Resolve crystal structures to correlate lattice energy with solubility trends.
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Guidance :
- DFT Calculations : Use Gaussian™ or ORCA to model transition states and activation barriers for nucleophilic substitution or ring-opening reactions.
- MD Simulations : Apply GROMACS to study solvent effects on reaction kinetics.
- SAR Analysis : Compare with arylcyclohexylamine derivatives (e.g., 3-methyl Rolicyclidine hydrochloride) to predict regioselectivity in functionalization reactions .
Q. How can researchers design stability-indicating HPLC methods for detecting degradation products of this compound under accelerated conditions?
- Methodological Guidance :
- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and oxidative/reductive agents (H₂O₂, NaBH₄). Monitor degradation via UPLC-PDA-MS.
- Column Selection : Use C18 columns (e.g., Waters Acquity BEH) with gradient elution (0.1% TFA in H₂O/ACN) to resolve polar degradation products.
- Validation : Follow ICH Q2(R1) guidelines for specificity, linearity (R² >0.999), and LOQ/LOD determination. Reference methods for related hydrochlorides (e.g., SSRIs) .
Q. What strategies mitigate racemization risks during the functionalization of this compound in multi-step reactions?
- Methodological Guidance :
- Low-Temperature Reactions : Conduct acylations or alkylations at –20°C to slow epimerization.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the chiral center during coupling steps.
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect racemization intermediates. Protocols from multi-step pyrrolidinone syntheses recommend these measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
